Ethyl 2-(2,6-difluoro-phenoxy)acetate
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Overview
Description
Ethyl 2-(2,6-difluoro-phenoxy)acetate is an organic compound characterized by the presence of a phenoxy group substituted with two fluorine atoms at the 2 and 6 positions, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,6-difluoro-phenoxy)acetate can be synthesized through a multi-step process involving the reaction of 2,6-difluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Step 1: 2,6-Difluorophenol is reacted with ethyl bromoacetate in the presence of potassium carbonate.
Step 2: The reaction mixture is heated to facilitate the formation of the ester linkage.
Step 3: The product is purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-difluoro-phenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Oxidation: The phenoxy group can be oxidized under specific conditions to yield quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Various substituted phenoxyacetates.
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Scientific Research Applications
Ethyl 2-(2,6-difluoro-phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-difluoro-phenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Ethyl 2-(2,6-difluoro-phenoxy)acetate can be compared with other phenoxyacetate derivatives, such as:
Ethyl 2-(4-chloro-phenoxy)acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-(2,4-difluoro-phenoxy)acetate: Fluorine atoms at different positions on the phenoxy ring.
Ethyl 2-(2,6-dichloro-phenoxy)acetate: Chlorine atoms instead of fluorine at the 2 and 6 positions.
The unique positioning of fluorine atoms in this compound can influence its reactivity and interactions, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 2-(2,6-difluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-9(13)6-15-10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTHKTRGGJZSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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